molecular formula C10H21N3O B2389095 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea CAS No. 1210844-85-1

1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea

Cat. No. B2389095
CAS RN: 1210844-85-1
M. Wt: 199.298
InChI Key: XBICZCKJVPCMLH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21N3O/c1-3-10(14)13-9-5-7-12(2)8-6-9/h9H,3-8H2,1-2H3,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Genetic Engineering

Research has explored the genetic engineering of yeast strains to produce no urea, aiming to minimize the production of ethyl carbamate, a suspected carcinogen, in wine and sake. By disrupting the arginase gene in sake yeast, researchers successfully brewed sake containing no urea, which also did not produce ethyl carbamate after storage. This approach suggests a potential for genetically modified organisms (GMOs) in improving food safety and quality (Kitamoto et al., 1991).

Novel Phosphoranes Synthesis

Another study highlighted the synthesis and characterization of novel phosphoranes containing urea derivatives. These compounds were created through chemoselective reactions involving N-Acetyl-N′-methyl urea or ethyl urea, showcasing the versatility of urea derivatives in synthesizing compounds with potential applications in various chemical reactions and material science (Afshar & Islami, 2009).

Hydrogel Formation

Urea derivatives have also been investigated for their role in hydrogel formation, with specific focus on tuning the physical properties of gels through anion identity manipulation. This research underscores the utility of urea derivatives in creating customizable materials for biomedical and environmental applications (Lloyd & Steed, 2011).

Acetylcholinesterase Inhibitors

In the field of medicinal chemistry, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity. This research exemplifies the therapeutic potential of urea derivatives in designing inhibitors for enzymes relevant to neurodegenerative diseases (Vidaluc et al., 1995).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-ethyl-3-[(1-methylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-11-10(14)12-8-9-4-6-13(2)7-5-9/h9H,3-8H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICZCKJVPCMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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